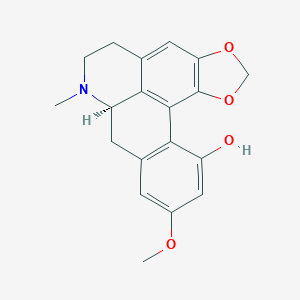

N-Methylcalycinine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-methylated cyclic peptides, closely related to the conceptual compound N-Methylcalycinine, involves methods that modulate the physicochemical properties of peptides. N-methylation, combined with peptide cyclization, enhances pharmacokinetic properties such as metabolic stability, membrane permeability, and possibly oral bioavailability. Simplified methods for N-methylation on solid supports have been detailed, applicable to any amino acid, allowing for the synthesis of multiply N-methylated cyclic peptides in a straightforward manner (Chatterjee, Laufer, & Kessler, 2012).

Molecular Structure Analysis

The structural analysis of this compound would involve understanding the impact of N-methylation on the molecular framework of cyclic peptides. N-Methylidene compounds, for instance, have demonstrated unique abilities in cycloadditions, which could be relevant to understanding the molecular structure of this compound. Such compounds can act as stable methanimine synthons, undergoing [2+2] cycloadditions to ketenes, leading to β-lactams in a single step, hinting at the structural versatility introduced by N-methylation (Palomo, Aizpurua, Legido, & Galarza, 1997).

Applications De Recherche Scientifique

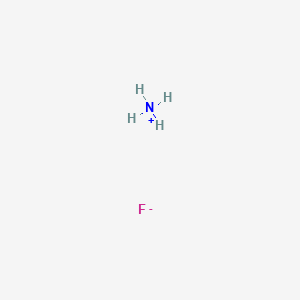

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines using Reusable Cobalt Oxide Nanoparticles : This paper discusses the synthesis of N‐Methyl‐ and N‐Alkylamines, including N-Methylcalycinine, highlighting its importance in life-science molecules and academic research. The study presents a cost-efficient reductive amination protocol for synthesizing various N‐methyl‐ and N‐alkylamines using earth-abundant metal-based catalysts, which are vital in regulating the activities of life-science molecules (Senthamarai et al., 2018).

Activation Effects of Carnosine- and Histidine-Containing Dipeptides on Human Carbonic Anhydrases : This study investigates l-Carnosine and several other histidine-containing peptides, including N-methylated forms like this compound, as activators of human carbonic anhydrase isoforms. It suggests that these compounds might find pharmacological applications, such as in the management of carbonic anhydrase deficiencies, enhancing cognition, or in artificial tissues engineering (Vistoli et al., 2020).

Construction of a Water-Soluble Form of Amino Acid C-methylcalix[4]resorcinarene : This research focuses on creating a water-soluble form of glycine C-methylcalix[4]resorcinarene. Although not directly mentioning this compound, it involves the use of N-methylglucamine, indicating an interest in N-Methyl derivatives in creating water-soluble forms of certain compounds, which might relate to broader applicability in biomedical or chemical applications (Kashapov et al., 2015).

Comprehensive Analysis of mRNA Methylation Reveals Enrichment in 3′ UTRs and Near Stop Codons : This paper discusses methylation of adenosine (m6A) in mRNA, where this compound could potentially be involved as a methylating agent or as a part of understanding methylation processes. It highlights the prevalence of m6A as a common base modification in mRNA, indicating the role of methylated compounds in post-transcriptional modification and the physiological relevance (Meyer et al., 2012).

Mécanisme D'action

Target of Action

N-Methylcalycinine is a natural product that primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound acts as an inhibitor of AChE . By binding to the active site of AChE, it prevents the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine at cholinergic synapses, leading to prolonged activation of cholinergic receptors.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an increase in the concentration of acetylcholine at cholinergic synapses. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and cognition.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. These effects can manifest in several ways, including potential therapeutic applications in conditions such as asthma, cancer, dysentery, fever, hyperglycemia, intestinal complaints, inflammation, sleep disturbances, and tuberculosis .

Propriétés

IUPAC Name |

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMHAXOBRLRFH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

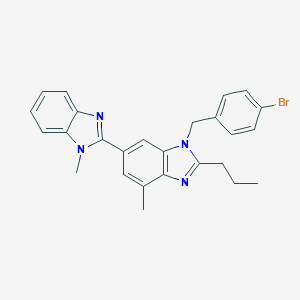

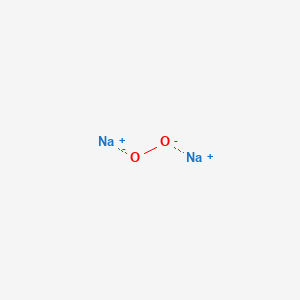

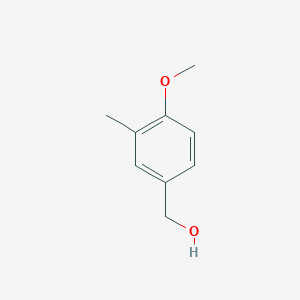

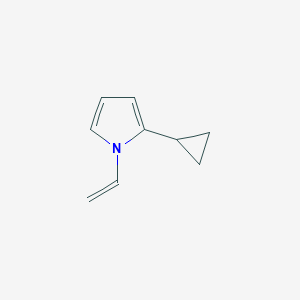

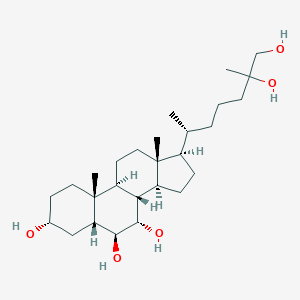

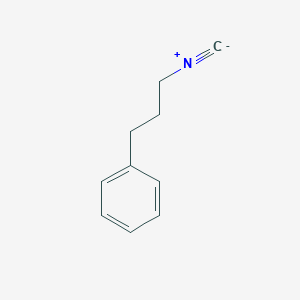

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)

![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)